molecular formula C18H16N6 B12221927 1-Methyl-n,n'-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 5346-63-4

1-Methyl-n,n'-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12221927
CAS No.: 5346-63-4
M. Wt: 316.4 g/mol
InChI Key: FWWWCRNPDBSXOM-UHFFFAOYSA-N
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Description

1-Methyl-n,n’-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-n,n’-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 1-methyl-3,5-diaminopyrazole with benzaldehyde derivatives under acidic or basic conditions to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-n,n’-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-Methyl-n,n’-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-n,n’-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. It inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-n,n’-diphenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable lead compound for drug development .

Properties

CAS No.

5346-63-4

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

IUPAC Name

1-methyl-4-N,6-N-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C18H16N6/c1-24-17-15(12-19-24)16(20-13-8-4-2-5-9-13)22-18(23-17)21-14-10-6-3-7-11-14/h2-12H,1H3,(H2,20,21,22,23)

InChI Key

FWWWCRNPDBSXOM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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